

P-gp Modulator 3: A Technical Guide to Chemical Properties and Solubility

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Compound of Interest

Compound Name: *P-gp modulator 3*

Cat. No.: *B12403519*

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This technical guide provides a comprehensive overview of the chemical properties, solubility, and relevant experimental protocols for compounds identified as "**P-gp modulator 3**." It has come to light that this designation may refer to at least two distinct molecules: "**P-gp modulator 3** (Compound 37)" and "P-gp inhibitor 3." This document will address both compounds, presenting their available data separately for clarity. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Compound Identification and Chemical Properties

For clarity, the chemical properties of "**P-gp modulator 3** (Compound 37)" and "P-gp inhibitor 3" are presented in separate tables.

P-gp Modulator 3 (Compound 37)

This compound is described as a potent, competitive, and allosteric modulator of P-glycoprotein.^[1]

Property	Value	Reference
Molecular Formula	C ₃₁ H ₃₆ N ₂ O ₆	[1]
Molecular Weight	532.63 g/mol	[1]
CAS Number	2987145-15-1	[1]

P-gp Inhibitor 3

This compound is characterized as an effective P-glycoprotein (P-gp) inhibitor that enhances the anti-tumor activity of paclitaxel.

Property	Value	Reference
Molecular Formula	C ₄₈ H ₆₇ N ₃ O ₆	
Molecular Weight	782.06 g/mol	

Solubility Profile

Detailed, quantitative solubility data for these specific compounds in various solvents is not readily available in the public domain. However, general characteristics of P-gp modulators can provide some guidance. P-gp substrates and modulators are often lipophilic, allowing them to partition into the cell membrane where they can interact with the transporter.

For experimental purposes, these compounds are typically dissolved in dimethyl sulfoxide (DMSO) for in vitro assays. Further dilution in aqueous buffers is then performed, though care must be taken to avoid precipitation.

Experimental Protocols

The following are detailed methodologies for key experiments related to the characterization of P-gp modulators.

P-gp ATPase Activity Assay

This assay determines how a compound affects the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

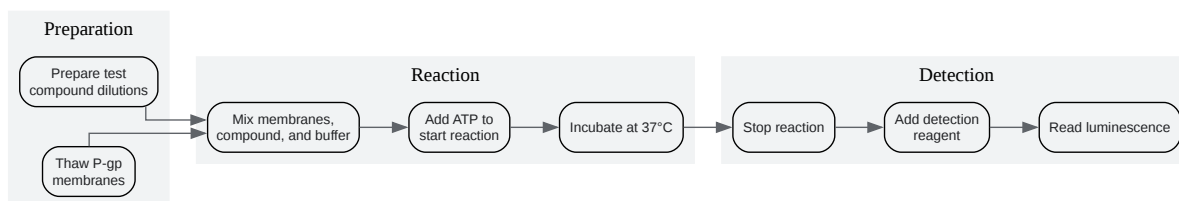
Principle: P-gp exhibits basal ATPase activity that is stimulated by substrates and can be inhibited by inhibitors. This assay measures the amount of inorganic phosphate (Pi) released from ATP.

Materials:

- Recombinant human P-gp membranes
- Pgp-Glo™ Assay System (or similar)
- Test compound (dissolved in DMSO)
- Verapamil (as a positive control stimulant)
- Microplate reader (luminometer)

Procedure:

- Thaw the P-gp membranes on ice.
- Prepare a reaction mixture containing the P-gp membranes and the test compound at various concentrations in a suitable buffer.
- To measure stimulatory effects, add the test compound to the basal P-gp preparation.
- To measure inhibitory effects, add the test compound in the presence of a known P-gp substrate like verapamil.
- Initiate the reaction by adding ATP.
- Incubate the mixture at 37°C for a specified time (e.g., 40 minutes).
- Stop the reaction and measure the amount of liberated phosphate using a detection reagent that generates a luminescent signal.
- Read the luminescence on a microplate reader. The signal is proportional to the ATPase activity.



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P-gp ATPase Assay Workflow

Cellular Efflux Assay (Rhodamine 123 Assay)

This assay measures the ability of a compound to inhibit the efflux of a known fluorescent P-gp substrate from cells overexpressing P-gp.

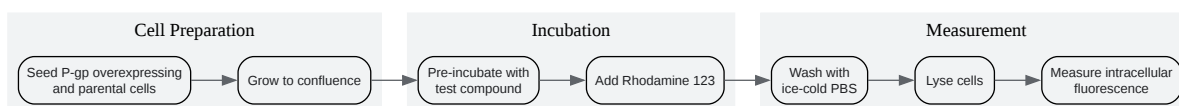
Principle: P-gp actively transports fluorescent substrates like Rhodamine 123 out of the cell. An effective P-gp inhibitor will block this efflux, leading to an accumulation of the fluorescent substrate inside the cells.

Materials:

- P-gp overexpressing cells (e.g., MDCK-MDR1, KB-V1) and parental control cells.
- Rhodamine 123
- Test compound (dissolved in DMSO)
- Positive control inhibitor (e.g., Verapamil)
- Flow cytometer or fluorescence plate reader

Procedure:

- Seed the P-gp overexpressing and parental cells in a multi-well plate and grow to confluence.
- Pre-incubate the cells with the test compound at various concentrations or a positive control for a specified time (e.g., 30 minutes) at 37°C.
- Add the fluorescent substrate (e.g., Rhodamine 123) to all wells and incubate for a further period (e.g., 60 minutes) at 37°C.
- Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular fluorescent substrate.
- Lyse the cells to release the intracellular dye.
- Measure the intracellular fluorescence using a fluorescence plate reader or by analyzing the cell population using a flow cytometer.
- An increase in fluorescence in the presence of the test compound indicates inhibition of P-gp-mediated efflux.

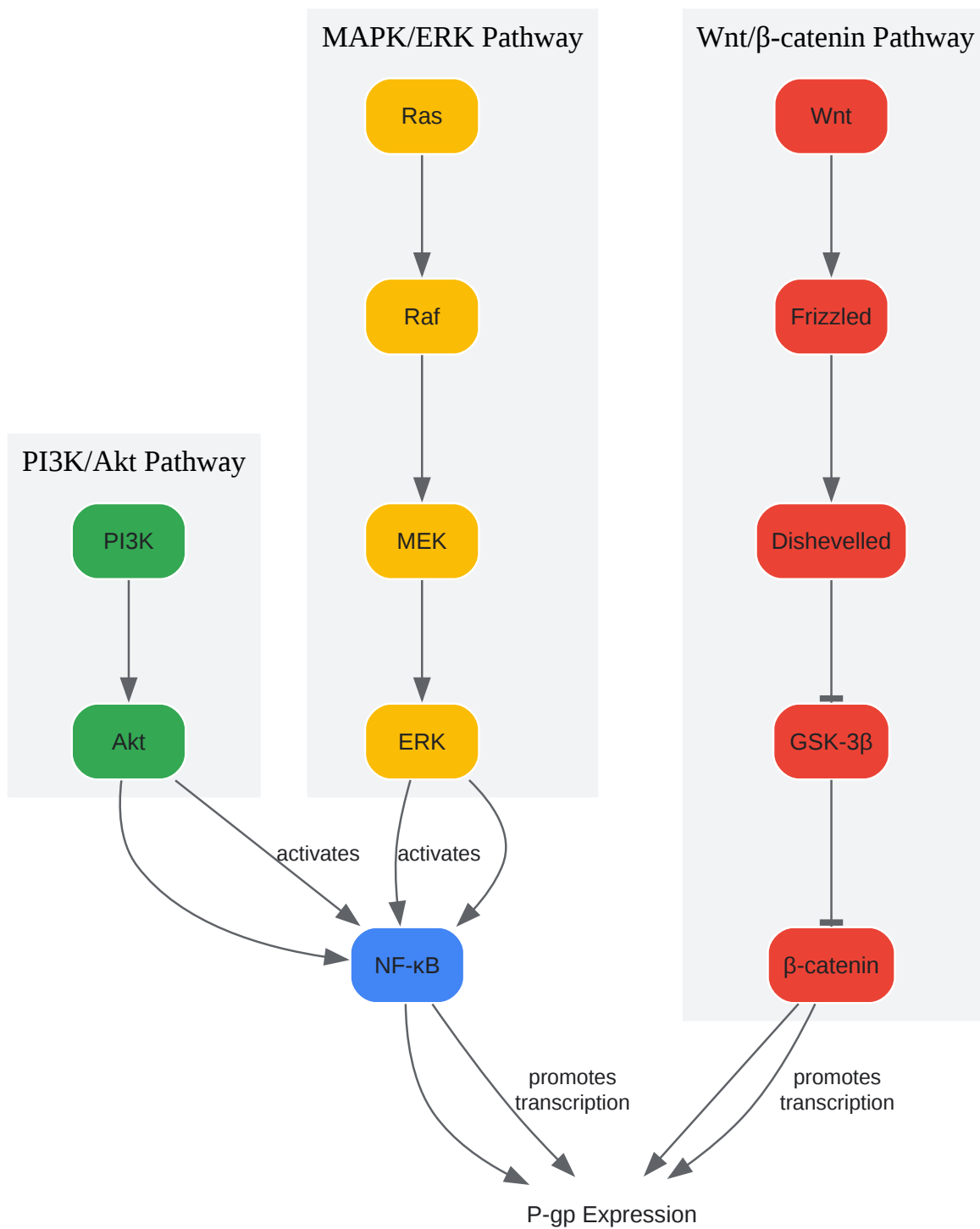


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Cellular Efflux Assay Workflow

Signaling Pathways in P-gp Regulation

The expression and function of P-glycoprotein are regulated by several intracellular signaling pathways. Modulators can indirectly affect P-gp activity by influencing these pathways. Key pathways include the PI3K/Akt, MAPK/ERK, and Wnt/ β -catenin pathways, which are known to positively regulate P-gp expression.



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P-gp Regulatory Signaling Pathways

This guide provides a foundational understanding of "**P-gp modulator 3**," acknowledging the ambiguity in its common nomenclature. The provided protocols and pathway diagrams offer a starting point for further research and development in the field of P-gp modulation.

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References

- 1. medchemexpress.com [medchemexpress.com]
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